(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-(4-methylthiazol-2-yl)hex-4-enamide
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Overview
Description
(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-(4-methylthiazol-2-yl)hex-4-enamide is a synthetic organic compound known for its unique structural features and potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-(4-methylthiazol-2-yl)hex-4-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydroisobenzofuran core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dihydroisobenzofuran ring.
Introduction of the thiazole ring: The thiazole ring is introduced through a condensation reaction between a thioamide and an α-haloketone.
Formation of the enamide linkage: The final step involves the coupling of the dihydroisobenzofuran derivative with the thiazole derivative under conditions that promote the formation of the enamide bond, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-(4-methylthiazol-2-yl)hex-4-enamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The enamide linkage can be reduced to form an amine.
Substitution: The methoxy group can undergo nucleophilic substitution to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as PCC or KMnO₄ can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like LiAlH₄.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly lipoxygenase inhibitors.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Potential use in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-(4-methylthiazol-2-yl)hex-4-enamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: It acts as an inhibitor of lipoxygenase enzymes, which are involved in the metabolism of fatty acids and the production of inflammatory mediators.
Molecular Targets: The compound binds to the active site of the enzyme, preventing the formation of inflammatory products.
Comparison with Similar Compounds
Similar Compounds
Mycophenolic Acid: Shares a similar dihydroisobenzofuran core but lacks the thiazole ring and enamide linkage.
Thiazole Derivatives: Compounds with thiazole rings but different substituents and linkages.
Uniqueness
(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-(4-methylthiazol-2-yl)hex-4-enamide is unique due to its combination of structural features, which contribute to its diverse reactivity and potential biological activities. The presence of both the dihydroisobenzofuran and thiazole moieties, along with the enamide linkage, distinguishes it from other similar compounds.
Properties
Molecular Formula |
C21H24N2O5S |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methyl-N-(4-methyl-1,3-thiazol-2-yl)hex-4-enamide |
InChI |
InChI=1S/C21H24N2O5S/c1-11(6-8-16(24)23-21-22-12(2)10-29-21)5-7-14-18(25)17-15(9-28-20(17)26)13(3)19(14)27-4/h5,10,25H,6-9H2,1-4H3,(H,22,23,24)/b11-5+ |
InChI Key |
QUAWWJWRZDBXIL-VZUCSPMQSA-N |
Isomeric SMILES |
CC1=CSC(=N1)NC(=O)CC/C(=C/CC2=C(C(=C3COC(=O)C3=C2O)C)OC)/C |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CCC(=CCC2=C(C(=C3COC(=O)C3=C2O)C)OC)C |
Origin of Product |
United States |
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